Cas no 2176069-58-0 (N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide)

N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound featuring a pyrimidinone core linked to an isopropylphenoxyacetamide moiety. This structure suggests potential utility in pharmaceutical or agrochemical applications, particularly due to the presence of hydrogen-bonding motifs from the dihydropyrimidinone group and the lipophilic isopropylphenoxy segment. The compound’s design may enhance binding affinity to biological targets, such as enzymes or receptors, while maintaining favorable physicochemical properties. Its modular architecture allows for further derivatization, making it a versatile intermediate in drug discovery or crop protection research. Stability and synthetic accessibility are additional advantages for scalable production. Further studies are warranted to explore its specific biological or industrial applications.
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide structure
2176069-58-0 structure
Product name:N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
CAS No:2176069-58-0
MF:C17H21N3O3
MW:315.366944074631
CID:5337193

N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-isopropylphenoxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
    • N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide
    • N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
    • Inchi: 1S/C17H21N3O3/c1-13(2)14-4-6-15(7-5-14)23-12-16(21)18-9-11-20-10-3-8-19-17(20)22/h3-8,10,13H,9,11-12H2,1-2H3,(H,18,21)
    • InChI Key: ZLXABTMZXWHXAC-UHFFFAOYSA-N
    • SMILES: O(CC(NCCN1C(N=CC=C1)=O)=O)C1C=CC(=CC=1)C(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 466
  • Topological Polar Surface Area: 71
  • XLogP3: 1.6

N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6562-5263-5mg
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
2176069-58-0
5mg
$69.0 2023-09-08
Life Chemicals
F6562-5263-30mg
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
2176069-58-0
30mg
$119.0 2023-09-08
Life Chemicals
F6562-5263-2μmol
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
2176069-58-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6562-5263-10mg
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
2176069-58-0
10mg
$79.0 2023-09-08
Life Chemicals
F6562-5263-20μmol
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
2176069-58-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6562-5263-20mg
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
2176069-58-0
20mg
$99.0 2023-09-08
Life Chemicals
F6562-5263-10μmol
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
2176069-58-0
10μmol
$69.0 2023-09-08
Life Chemicals
F6562-5263-25mg
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
2176069-58-0
25mg
$109.0 2023-09-08
Life Chemicals
F6562-5263-4mg
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
2176069-58-0
4mg
$66.0 2023-09-08
Life Chemicals
F6562-5263-100mg
N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide
2176069-58-0
100mg
$248.0 2023-09-08

Additional information on N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[2-(2-Oxo-1,2-Dihydropyrimidin-1-yl)ethyl]-2-[4-(Propan-2-yl)phenoxy]acetamide: A Comprehensive Overview

N-[2-(2-Oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide, commonly referred to by its CAS number 2176069-58-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of acetamides, which are widely studied for their potential applications in drug development and material science. The structure of this molecule is characterized by a dihydropyrimidine ring system, which is a key feature contributing to its unique chemical properties and biological activity.

The dihydropyrimidine moiety in N-[2-(2-Oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is known for its versatility in chemical synthesis. Recent studies have highlighted its role as a precursor in the synthesis of various heterocyclic compounds, which are essential components in modern drug design. The presence of the phenoxy group further enhances the compound's stability and solubility, making it a valuable intermediate in pharmaceutical research.

One of the most promising applications of this compound lies in its potential as a bioisostere. Bioisosteres are structural analogs of biologically active compounds that can mimic their activity while offering improved pharmacokinetic properties. In this context, N-[2-(2-Oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide has shown remarkable promise in modulating enzyme activity, particularly in kinases, which are critical targets in cancer therapy. Recent research has demonstrated that this compound can inhibit specific kinase pathways without inducing significant cytotoxicity, making it a potential candidate for anti-cancer drug development.

The synthesis of CAS 2176069-58-0 involves a multi-step process that combines principles from both organic and medicinal chemistry. The key steps include the formation of the dihydropyrimidine ring through cyclization reactions and subsequent functionalization to introduce the phenoxy group. These reactions are optimized to ensure high yields and purity, which are essential for downstream applications in drug discovery.

In terms of pharmacokinetics, studies have shown that N-[2-(2-Oxo-1,2-dihydropyrimidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide exhibits favorable absorption profiles in preclinical models. Its ability to cross cellular membranes efficiently suggests potential for oral administration, a critical factor in drug delivery systems. Furthermore, preliminary toxicity studies indicate that this compound has a low toxicity profile, which is a positive indicator for its safety as a therapeutic agent.

The application of computational chemistry tools has significantly advanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed that it binds effectively to target proteins through hydrogen bonding and hydrophobic interactions. These insights have guided further modifications to enhance its binding affinity and selectivity, paving the way for more potent drug candidates.

In conclusion, N-[2-(2-Oxo

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